- Preparation of spiro-cyclic compounds as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Cas no 923009-54-5 (tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate)
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,8-Diazaspiro[5.5]undecane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
- 8-Boc-2,8-DIAZA-SPIRO[5.5]UNDECAN-1-ONE
- tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
- tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
- TERT-BUTYL 7-OXO-2,8-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE
- Y4713
- 1,1-Dimethylethyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate (ACI)
- SY111192
- DTXSID00662900
- MFCD08461384
- AS-63782
- I10489
- AKOS015949390
- tert-Butyl5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
- EN300-153898
- SCHEMBL1207913
- 8-Boc-2,8-diazaspiro[5.5]undecan-1-one
- J-524743
- SB23142
- CS-0000452
- 923009-54-5
- YLB00954
-
- MDL: MFCD08461384
- Inchi: 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
- InChI Key: BCWUGEIFXRKYMP-UHFFFAOYSA-N
- SMILES: O=C(N1CC2(CCCNC2=O)CCC1)OC(C)(C)C
Computed Properties
- Exact Mass: 268.17900
- Monoisotopic Mass: 268.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.64000
- LogP: 2.18040
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000010-250mg |
tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate |
923009-54-5 | 95% | 250mg |
$680.00 | 2023-08-31 | |
| Alichem | A289000010-500mg |
tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate |
923009-54-5 | 95% | 500mg |
$980.00 | 2023-08-31 | |
| Alichem | A289000010-1g |
tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate |
923009-54-5 | 95% | 1g |
$1685.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B0958-1g |
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate - B0958 |
923009-54-5 | >95% | 1g |
6270.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B0958-500mg |
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate - B0958 |
923009-54-5 | >95% | 500mg |
4560.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B0958-250mg |
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate - B0958 |
923009-54-5 | >95% | 250mg |
2565.0CNY | 2021-07-15 | |
| Chemenu | CM218997-1g |
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate |
923009-54-5 | 95% | 1g |
$411 | 2021-08-04 | |
| ChemScence | CS-0000452-100mg |
TERT-BUTYL 7-OXO-2,8-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE |
923009-54-5 | 100mg |
$145.0 | 2022-04-26 | ||
| ChemScence | CS-0000452-250mg |
TERT-BUTYL 7-OXO-2,8-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE |
923009-54-5 | 250mg |
$242.0 | 2022-04-26 | ||
| ChemScence | CS-0000452-1g |
TERT-BUTYL 7-OXO-2,8-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE |
923009-54-5 | 1g |
$484.0 | 2022-04-26 |
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Production Method
Production Method 1
Production Method 2
- Preparation of spiro-lactam NMDA receptor modulators and uses thereof, World Intellectual Property Organization, , ,
Production Method 3
1.2 Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; overnight, rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; overnight, 50 - 60 °C
1.4 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, reflux
- Method for preparing diazaspirocyclic compounds, China, , ,
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Raw materials
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Preparation Products
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Suppliers
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Introduction to Tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 923009-54-5)
Tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate, identified by its Chemical Abstracts Service (CAS) number 923009-54-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic diamine derivative exhibits a unique structural framework, combining a tert-butyl ester group with a 1-oxo moiety, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate features a spirocyclic core, which is a key feature in many bioactive molecules. The spirocyclic arrangement provides rigidity to the molecule, potentially enhancing its binding affinity and selectivity towards biological targets. Additionally, the presence of both azaspiro and ester functionalities introduces diverse chemical reactivity, enabling modifications that can fine-tune its pharmacological properties.
In recent years, spirocyclic compounds have been extensively studied due to their remarkable biological activities and structural advantages. These compounds often exhibit improved metabolic stability, reduced toxicity, and enhanced solubility compared to traditional drug molecules. The tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate structure aligns well with these desirable characteristics, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate is its potential application in the development of novel therapeutic agents. The spirocyclic core can serve as a privileged scaffold, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, the ester group provides a handle for further chemical modifications, allowing researchers to explore various derivatives with tailored pharmacological profiles.
Recent studies have highlighted the importance of spirocyclic diamines in medicinal chemistry. These compounds have shown promise in inhibiting various enzymatic targets involved in inflammatory pathways, cancer metabolism, and neurodegenerative diseases. The tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate derivative, with its unique structural features, is poised to contribute to these efforts by serving as a versatile building block for drug discovery.
The synthesis of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The spirocyclic core is typically formed through cyclization reactions involving appropriately functionalized precursors. The introduction of the tert-butyl ester group and the 1-oxo moiety further requires careful optimization to ensure high yield and purity.
Advances in synthetic methodologies have enabled more efficient and scalable production of complex spirocyclic compounds like tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate. Techniques such as transition-metal-catalyzed reactions and flow chemistry have significantly improved the accessibility of these molecules for medicinal chemistry applications.
The pharmacological potential of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate has been explored through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting binding affinities and identifying potential lead compounds based on structural features similar to known bioactive molecules.
In vitro assays have further validated these predictions by evaluating the biological activity of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate against various targets relevant to human health conditions such as inflammation and cancer. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.
The versatility of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate extends beyond its use as an intermediate in drug synthesis; it also serves as a model compound for understanding the structural requirements for bioactivity in spirocyclic molecules.
Future research directions may focus on expanding the chemical diversity of derivatives derived from tert-butyl 1-oxyo -2, exploring new synthetic routes to improve accessibility,and investigating their potential in preclinical studies for various therapeutic indications.
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